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L-ASPARTIC ACID (4-13C)

Cat. No.: B1580260
M. Wt: 134.10
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic Acid (4-13C) is an isotope-labeled analog of the proteinogenic amino acid L-aspartic acid, where carbon-4 is replaced with the stable carbon-13 isotope. This labeling makes it an essential tool for tracing metabolic fluxes using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. In metabolic research, L-aspartate is a key intermediate in the urea cycle, gluconeogenesis, and the malate-aspartate shuttle, which is crucial for maintaining the redox balance between the cytosol and mitochondria . It also acts as a precursor for the biosynthesis of other amino acids, such as asparagine, and nucleotides . The specific labeling at the C-4 position allows researchers to track the aspartate molecule's fate through these complex biochemical pathways, providing insights into cellular energy production and nitrogen metabolism. Furthermore, L-aspartate functions as a neurotransmitter in the central nervous system and stimulates NMDA receptors . Studies using 18O-labeled L-aspartic acid have demonstrated its utility in investigating enzyme mechanisms, such as those of glycoasparaginase, by tracking oxygen exchange with water . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Weight

134.10

Purity

96%

Origin of Product

United States

Synthesis and Derivatization Strategies for L Aspartic Acid 4 13c

Enzymatic Synthesis Methodologies

Enzymatic methods offer high specificity and efficiency for the synthesis of isotopically labeled compounds. These approaches often mimic biological pathways to achieve precise isotopic incorporation.

Utilization of Phosphoenolpyruvate (B93156) Carboxylase

A key enzyme in the fixation of inorganic carbon in many organisms is phosphoenolpyruvate (PEP) carboxylase (PEPC). biorxiv.orgresearchgate.net This enzyme catalyzes the carboxylation of phosphoenolpyruvate using a bicarbonate ion (HCO₃⁻) to form oxaloacetate (OAA). biorxiv.orgresearchgate.net For the synthesis of L-aspartic acid (4-¹³C), this reaction is particularly advantageous as it allows for the direct incorporation of a ¹³C label from a labeled bicarbonate source, such as NaH¹³CO₃, into the C-4 position of oxaloacetate. nih.gov

One documented procedure utilizes phosphoenolpyruvate carboxylase from the methanol-assimilating microbe, Methylobacterium extorquens JCM 2805, for this purpose. nih.gov This enzymatic reaction serves as the foundational step for producing the labeled oxaloacetic acid precursor. nih.gov

Conversion of Labeled Oxaloacetic Acid

Once ¹³C-labeled oxaloacetic acid is synthesized, it is subsequently converted to L-aspartic acid (4-¹³C) through a transamination reaction. nih.gov This step is typically catalyzed by a transaminase enzyme, such as glutamic-oxaloacetic transaminase. nih.gov In this reaction, the amino group from a donor amino acid, commonly L-glutamic acid, is transferred to the labeled oxaloacetic acid, yielding L-aspartic acid (4-¹³C). nih.gov

A study demonstrated that with initial concentrations of 10 mM phosphoenolpyruvate, 10 mM NaH¹³CO₃, and 15 mM L-glutamic acid, a 70% yield of L-aspartic acid (4-¹³C) could be achieved in the reaction mixture. nih.gov The successful incorporation of the ¹³C isotope at the C-4 position is typically confirmed using analytical techniques like NMR spectroscopy. nih.gov

Chromatographic Purification Techniques

Following the enzymatic synthesis, the final reaction mixture contains the desired product, L-aspartic acid (4-¹³C), alongside unreacted substrates and other byproducts like L-glutamic acid. nih.gov Therefore, a robust purification step is necessary to isolate the labeled amino acid.

Chemical Synthesis Approaches for L-Aspartic Acid Labeling

While enzymatic methods offer high specificity, chemical synthesis provides a versatile alternative for introducing isotopic labels into amino acids. These methods can be tailored to achieve specific labeling patterns.

Asymmetric Synthesis for Specific Isotopic Incorporation

Asymmetric synthesis is a powerful tool for preparing enantiomerically pure amino acids with specific isotopic labels. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the final product. renyi.hu For instance, the asymmetric synthesis of L-[3-¹³C]alanine has been reported, demonstrating the feasibility of such approaches for targeted labeling. researchgate.net

Stereoselective synthesis of stable isotope-labeled L-α-amino acids, including L-[4-¹³C] and L-[3,4-¹³C₂] Aspartic Acid, has been accomplished, highlighting the precision of chemical synthesis in placing isotopes at desired positions within the molecule. mdpi.com These methods are crucial when specific isotopomers are required for advanced NMR studies or as metabolic tracers. mdpi.com

Precursor Selection for Targeted Labeling

The choice of the starting material, or precursor, is fundamental in any chemical synthesis and dictates the position of the isotopic label in the final product. To synthesize L-ASPARTIC ACID (4-¹³C), a precursor that allows for the introduction of the ¹³C label at the desired position is essential.

For example, the synthesis of labeled oxaloacetate, a direct precursor to aspartate, can be achieved from various ¹³C-labeled substrates. nih.gov The selection of precursors like ¹³C-labeled pyruvate (B1213749) or glyoxylate (B1226380) can influence the labeling pattern of downstream metabolites, including aspartic acid. scispace.com The strategic use of different isotopically labeled precursors enables the synthesis of a wide range of labeled amino acids for various research applications. osti.govoup.com

Derivatization for Analytical Applications

Derivatization is a common strategy employed in analytical chemistry to modify a compound to enhance its volatility, thermal stability, or detectability for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). For isotopically labeled compounds such as L-ASPARTIC ACID (4-13C), derivatization plays a critical role in enabling accurate quantification and positional isotopologue analysis.

N-Acetyl-L-aspartic acid (NAA) is a highly abundant amino acid derivative in the central nervous system and is considered a marker of neuronal health. nih.govbiocrates.com The synthesis of isotopically labeled NAA, such as N-Acetyl-L-Aspartic Acid (13C4), from labeled precursors like L-aspartic acid allows for in vivo tracing of its metabolism and turnover. nih.gov While specific literature detailing the synthesis of N-Acetyl-L-Aspartic Acid (13C4) directly from L-ASPARTIC ACID (4-13C) is not abundant, the general synthetic routes for N-acetylation of L-aspartic acid are well-established and can be applied to the labeled compound.

A common laboratory-scale synthesis involves the acetylation of L-aspartic acid using acetic anhydride. A more recent, high-efficiency method involves a three-step process of protection, acylation, and deprotection, which can be adapted for the synthesis of the 13C-labeled variant. google.com The resulting N-Acetyl-L-Aspartic Acid (13C4) can then be used as a tracer in metabolic studies. For instance, N-Acetyl-L-aspartic acid-1,2,3,4-13C4 is commercially available and utilized as an internal standard in LC-MS/MS methods for the quantification of endogenous NAA. nih.govsigmaaldrich.com This underscores its importance in analytical methodologies for tracking metabolic pathways.

The enzymatic synthesis of L-[4-13C]aspartic acid itself has been demonstrated using phosphoenolpyruvate carboxylase and glutamic-oxaloacetic transaminase, achieving a high yield and incorporation of 13C at the C-4 position. nih.gov This labeled L-aspartic acid can then serve as the direct precursor for the synthesis of N-Acetyl-L-Aspartic Acid (4-13C), which would be invaluable for tracing the specific fate of the C4 carbon of aspartate in NAA metabolism.

Table 1: Synthesis of L-[4-13C]aspartic acid

Parameter Value
Starting Materials Phosphoenolpyruvate (PEP), NaH13CO3, L-glutamic acid (Glu)
Enzymes Phosphoenolpyruvate carboxylase, Glutamic-oxaloacetic transaminase
Initial Yield 70%
Final Yield after Purification 59%
Isotopic Incorporation Confirmed at the C-4 position by NMR spectroscopy

Data from J Biosci Bioeng. 2000;89(4):392-5. nih.gov

Beyond N-acetylation, other derivatization methods are crucial for the analysis of L-ASPARTIC ACID (4-13C) by mass spectrometry, particularly for GC-MS, which requires volatile analytes. The choice of derivatization agent can influence the fragmentation pattern in the mass spectrometer, providing valuable information on the positional enrichment of the 13C label.

Two prevalent derivatization methods for amino acids, including aspartic acid, are trimethylsilylation (TMS) and tert-butyldimethylsilylation (TBDMS). biorxiv.orgresearchgate.net These methods involve reacting the amino acid with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens on the amino and carboxyl groups with silyl (B83357) groups. biorxiv.org

The analysis of the resulting derivatives by GC-MS allows for the separation of different amino acids and the determination of their isotopic enrichment. For L-ASPARTIC ACID (4-13C), specific fragment ions are monitored to determine the incorporation of the 13C label. For example, in the analysis of TBDMS-derivatized aspartate, the [M-57]+ fragment ion, which represents the entire carbon backbone of the molecule, is often used to determine the 13C labeling pattern. shimadzu.comresearchgate.net

Table 2: Common Derivatization Methods for L-Aspartic Acid in Mass Spectrometry

Derivatization Method Reagent(s) Analytical Technique Key Fragment Ion(s) for 13C Analysis
Trimethylsilylation (TMS) N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) GC-MS Varies depending on the specific fragment analyzed
tert-Butyldimethylsilylation (TBDMS) N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) GC-MS [M-57]+, [M-85]+, [M-159]+, [f302]+
Ethyl ester derivatization Ethanolic HCl GC-C-IRMS Molecular ion and characteristic fragments

Data compiled from various sources including bioRxiv (2024), Shimadzu Technical Report C146-E312, and Jamstec (2010). biorxiv.orgshimadzu.comjamstec.go.jp

Recent studies have focused on optimizing these derivatization and analysis methods to accurately determine the positional 13C enrichment in aspartate. This allows researchers to distinguish between different metabolic pathways that contribute to the aspartate pool. For instance, the analysis of positional isotopologues of aspartate can differentiate between the activities of phosphoenolpyruvate carboxylase (PEPC) and the Calvin-Benson-Basham (CBB) cycle. biorxiv.orgresearchgate.net

Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the analysis of NAA and other amino acids without the need for derivatization. nih.govnih.gov However, for detailed metabolic flux analysis using GC-MS, derivatization remains a critical step. The choice of derivatization reagent and the analytical method are tailored to the specific research question, whether it is quantifying the total amount of the labeled compound or determining the precise location of the isotopic label within the molecule.

Advanced Methodologies for L Aspartic Acid 4 13c Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable technique for studying molecules containing 13C isotopes. The presence of the 13C nucleus, with its spin of I=1/2, allows for a variety of NMR experiments that yield rich information about molecular structure, dynamics, and interactions. researchgate.net

One-dimensional (1D) 13C NMR spectroscopy is a fundamental method for confirming the specific incorporation of the 13C label at the C4 position of L-aspartic acid. The chemical shift of the 13C-labeled carbon is a direct indicator of its chemical environment. In L-ASPARTIC ACID (4-13C), the signal corresponding to the C4 carboxyl carbon will exhibit a distinct chemical shift, which can be compared to the natural abundance 13C spectrum of unlabeled L-aspartic acid to confirm successful and specific labeling. sigmaaldrich.comhmdb.ca The large chemical shift dispersion in 13C NMR is advantageous, although the presence of large one-bond 13C-13C scalar couplings in uniformly labeled macromolecules can complicate spectra. acs.org

Studies have shown that the coordination of L-aspartic acid with metal ions, such as lanthanides, can induce shifts in the 13C NMR signals, particularly for the carboxyl carbons, providing evidence of the coordination site. researchgate.net For instance, the C1 signal of free L-aspartic acid at 179.21 ppm was observed to shift upon complexation with different lanthanide ions. researchgate.net Such data is crucial for understanding the interactions of aspartic acid residues in metalloproteins.

Below is a table summarizing typical 13C NMR chemical shifts for L-aspartic acid, which are essential for the verification of the 4-13C labeling.

Table 1: Representative 13C NMR Chemical Shifts of L-Aspartic Acid in D2O at pH 7.4

Atom Chemical Shift (ppm)
C1 (Cα-COOH) ~177.0
C2 (Cα) ~54.9
C3 (Cβ) ~39.3
C4 (Side-chain COOH) ~180.3

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000875. bmrb.io

Multi-dimensional NMR techniques are essential for studying larger and more complex systems where L-ASPARTIC ACID (4-13C) is incorporated. These methods help to resolve spectral overlap and provide detailed connectivity and spatial information.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of modern NMR, providing a correlation map between directly bonded 1H and 13C nuclei. hmdb.caecmdb.ca In the context of L-ASPARTIC ACID (4-13C) incorporated into a peptide or protein, the 1H-13C HSQC spectrum would ideally not show a direct correlation for the 13C-labeled C4 carboxyl carbon, as it is not directly attached to a proton. However, its influence can be observed through longer-range couplings. The Human Metabolome Database provides reference spectra for L-aspartic acid, including 2D [1H, 13C]-HSQC data. hmdb.ca

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals correlations between protons and carbons that are separated by two or three bonds. nih.govresearchgate.net For L-ASPARTIC ACID (4-13C), an HMBC experiment would show a correlation between the C4 carbon and the Cβ protons, confirming the integrity and location of the labeled site within a larger molecule. These experiments are critical for the unambiguous assignment of resonances in complex biomolecules. nih.gov

NMR is a powerful tool for studying the conformational dynamics of molecules. The chemical shifts of 13C nuclei, particularly those in the side chains of amino acids, are sensitive to the local dihedral angles. nih.gov By incorporating L-ASPARTIC ACID (4-13C) into a protein, researchers can monitor the conformational changes around this residue. For instance, variations in the χ1 and χ2 dihedral angles of the aspartic acid side chain will result in measurable changes in the 13C chemical shift of the C4 carbon. nih.gov This sensitivity allows for the detailed analysis of conformational equilibria and dynamics that are often crucial for biological function. d-nb.info

Isotope labeling with 13C is a key strategy in NMR studies of protein structure and dynamics. acs.orgnih.gov Incorporating L-ASPARTIC ACID (4-13C) selectively into a protein allows for the focused investigation of the roles of specific aspartic acid residues. This is particularly important for large proteins where uniform 13C labeling would lead to overly complex spectra with significant resonance overlap. sigmaaldrich.com

Selective labeling helps to simplify spectra and enables the use of powerful NMR techniques to study protein dynamics over a wide range of timescales, from picoseconds to seconds. d-nb.info For example, 13C relaxation experiments can provide information on the order parameters and correlation times of the C4-carboxyl group, revealing its local mobility. This information is vital for understanding enzyme mechanisms, protein-ligand interactions, and allosteric regulation. d-nb.infonih.gov The use of 13C-labeled amino acids, in conjunction with deuteration, has been instrumental in extending the size limits of proteins amenable to solution NMR studies. sigmaaldrich.com

Table 2: NMR Experiments for Analyzing L-ASPARTIC ACID (4-13C) in Proteins

NMR Experiment Information Obtained Relevance to L-ASPARTIC ACID (4-13C)
1D 13C NMR Confirmation of isotopic label incorporation and chemical environment. Verifies the specific labeling at the C4 position.
2D 1H-13C HSQC Correlation of directly bonded protons and carbons. Confirms absence of direct proton attachment to C4.
2D 1H-13C HMBC Correlation of protons and carbons over 2-3 bonds. Establishes connectivity between C4 and Cβ protons, confirming label position. nih.gov
13C Relaxation (T1, T2, NOE) Information on molecular motion and dynamics. Probes the dynamics of the aspartic acid side chain.
13C-13C NOESY Through-space correlations between carbon atoms. Can reveal proximity to other carbon atoms in the protein structure. acs.org

Multi-dimensional NMR for Macromolecular Investigations

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for verifying the incorporation of stable isotopes and for quantifying their enrichment levels. nih.gov

For L-ASPARTIC ACID (4-13C), MS analysis can precisely confirm the mass increase of one Dalton compared to the unlabeled compound. High-resolution mass spectrometry can distinguish the isotopically labeled molecule from other species with similar nominal masses. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. nih.govbohrium.com In a study using GC-MS, a method was developed to determine the position and enrichment of isotope labels in various amino acids, including [4-13C]aspartic acid, with high precision. nih.gov

In metabolic studies, MS-based techniques are used to trace the metabolic fate of L-ASPARTIC ACID (4-13C). By analyzing the mass spectra of metabolites isolated from cells or tissues fed with the labeled compound, researchers can identify the metabolic pathways in which the aspartic acid has participated. For example, the transfer of the 13C label from aspartate to other molecules can be tracked, providing quantitative data on metabolic fluxes. bohrium.com The SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) method, often analyzed by MS, is a powerful approach for quantitative proteomics that can utilize labeled amino acids like L-ASPARTIC ACID (4-13C). thermofisher.com

Table 3: Mass Spectrometry Data for L-ASPARTIC ACID Isotopologues

Compound Molecular Formula Exact Mass (Da)
L-Aspartic Acid C4H7NO4 133.0375
L-ASPARTIC ACID (4-13C) C3[13C]H7NO4 134.0409
L-Aspartic Acid (13C4) [13C]4H7NO4 137.0508
L-Aspartic Acid (13C4, 15N) [13C]4H7[15N]O4 138.0478

Exact masses are calculated based on the most abundant isotopes. nih.govisotope.comisotope.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Specific Activity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the position and enrichment of isotope labels within a molecule. nih.gov This is particularly valuable in metabolic flux analysis, where understanding the specific location of an isotopic label can reveal the activity of different metabolic pathways. nih.gov For L-Aspartic Acid, GC-MS analysis after derivatization (e.g., silylation) can determine the ¹³C enrichment at each of its four carbon positions. biorxiv.org

Research has focused on developing methods to analyze the mass spectra of derivatized aspartic acid to identify fragment ions that contain specific carbon atoms from the original molecule. biorxiv.org By comparing the mass spectra of unlabeled aspartic acid with standards like [1-¹³C], [2-¹³C], [3-¹³C], and [4-¹³C]aspartic acid, researchers can map the fragmentation pattern and identify which fragments correspond to which carbon positions. nih.govbiorxiv.org This allows for the calculation of position-specific ¹³C enrichment. biorxiv.org

For instance, a study exploring in-source fragmentation of trimethylsilyl (B98337) (TMS) derivatives of aspartic acid identified key fragment ions useful for positional analysis. biorxiv.org The analysis of these fragments enables the differentiation of activities from various carbon fixation pathways, such as those involving the enzymes RUBISCO and phosphoenolpyruvate (B93156) carboxylase (PEPC), by tracing the fate of ¹³CO₂ into specific carbon positions of aspartate. biorxiv.orgbiorxiv.org

Table 1: GC-MS Fragment Ions for Positional ¹³C Analysis of Aspartic Acid

Fragment Ion (m/z)Contained Carbon Atoms from Aspartic Acid BackboneDerivative TypeAnalytical Utility
418C1, C2, C3, C43TMSRepresents the entire carbon skeleton, used for total enrichment. biorxiv.org
330C2, C3, C43TMSUsed to calculate enrichment at the C1 position by subtraction. biorxiv.org
232C3, C43TMSProvides information on the enrichment of the C3-C4 bond. biorxiv.org
218C1, C22TMS/3TMSCan be used to determine enrichment in the C1-C2 portion of the molecule. biorxiv.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of metabolomics, offering high sensitivity and selectivity for analyzing a wide range of metabolites, including amino acids, in biological matrices. nih.govanimbiosci.org The use of ¹³C-labeled internal standards, such as L-Aspartic Acid (4-¹³C), is crucial for accurate quantification, as it helps correct for variations in sample preparation and instrument response. nih.govnih.gov

In metabolomics studies, ¹³C-labeled aspartic acid is used as a tracer to follow its metabolic fate. For example, researchers have used uniformly labeled L-Aspartic Acid ([U-¹³C]-L-Aspartic Acid) to investigate its role in cancer cell proliferation under hypoxic conditions. nih.gov By culturing cells with the labeled aspartate and analyzing the resulting metabolites with LC-MS, they could trace how the carbon atoms from aspartate were incorporated into other key molecules. The study found that under hypoxia, imported aspartate is a critical source of nitrogen for purine (B94841) synthesis and carbon for pyrimidine (B1678525) synthesis, rather than for replenishing the TCA cycle. nih.gov

The results demonstrated that ¹³C atoms from aspartate were incorporated into nucleotide precursors, confirming its essential role in these pathways when oxygen is limited. nih.gov This type of stable isotope tracing experiment is fundamental to understanding cellular metabolism in various physiological and pathological states. nih.govisotope.com

Table 2: Metabolic Tracing of Labeled Aspartate in Cancer Cells via LC-MS

Labeled PrecursorMetabolic PathwayKey Labeled Products (Isotopologues)Research Finding
[U-¹³C]-L-AspartatePyrimidine SynthesisUridine monophosphate (UMP) (m+3)Aspartate's carbon backbone is a direct precursor for the pyrimidine ring. nih.gov
[¹⁵N]-L-AspartatePurine SynthesisInosine monophosphate (IMP) (m+1), Adenosine (B11128) monophosphate (AMP) (m+1)Aspartate donates a nitrogen atom to the purine ring. nih.gov
[U-¹³C]-L-AspartateTCA Cycle AnaplerosisMalate (B86768) (m+2), Citrate (B86180) (m+4)Modest labeling observed, indicating a lesser role in replenishing the TCA cycle under hypoxia compared to nucleotide synthesis. nih.gov

Isotopic Ratio Outlier Analysis (IROA) for Compound Identification

Isotopic Ratio Outlier Analysis (IROA) is a specialized MS-based technique designed to enhance compound identification and reduce analytical noise in untargeted metabolomics. nih.govmdpi.com The method relies on labeling two sample groups (e.g., control and experimental) with different, precisely defined isotopic signatures. nih.gov Typically, one group is grown in media containing a 95% ¹³C carbon source, while the other is grown in media with a 5% ¹³C carbon source. nih.gov The samples are then mixed, prepared, and analyzed together by LC-MS or GC-MS. mdpi.com

This differential labeling creates characteristic "mirror-image" isotopic patterns for every biologically derived metabolite. iroatech.com A compound from the 5% ¹³C-labeled sample will have a small M+1 peak, while its counterpart from the 95% ¹³C-labeled sample will have a very large M-1 peak relative to their respective monoisotopic peaks. nih.goviroatech.com These predictable and distinct patterns allow for several key advantages:

Noise vs. Signal: It allows for the confident differentiation of true biological signals from chemical or electronic noise and artifacts, which lack the IROA pattern. nih.gov

Formula Determination: The mass difference between the monoisotopic peaks of the ¹²C- and ¹³C-dominant envelopes directly reveals the number of carbon atoms in the molecule. mdpi.com This information, combined with the accurate mass measurement from a high-resolution mass spectrometer, significantly constrains the possible elemental formulas for an unknown compound. mdpi.comnih.gov

While not specific to L-Aspartic Acid (4-¹³C), the IROA principle is directly applicable. If L-Aspartic Acid were biosynthesized in an IROA experiment, it would exhibit the characteristic isotopic pattern, confirming its biological origin and its carbon count (four), thus greatly aiding its unambiguous identification in a complex metabolome. mdpi.com

Quantification of Metabolites Using L-Aspartic Acid (4-13C) as a Standard

Accurate quantification is a significant challenge in mass spectrometry due to factors like ion suppression and variability in instrument performance. nih.govmdpi.com The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard method to achieve reliable quantification. nih.govnih.gov L-Aspartic Acid (4-¹³C), or other isotopically labeled versions like L-Aspartic acid-¹³C₄,¹⁵N, serves as an ideal internal standard for the quantification of endogenous L-aspartic acid. medchemexpress.comsigmaaldrich.com

The methodology involves adding a known amount of the labeled standard to the biological sample prior to any sample preparation steps. nih.gov The SIL-IS is chemically identical to the analyte of interest and thus behaves identically during extraction, derivatization, and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. medchemexpress.com

During analysis, the instrument measures the signal intensity (peak area) for both the native analyte and the labeled internal standard. The ratio of the native analyte's signal to the SIL-IS signal is then used for quantification. acs.org This ratio corrects for any sample loss during processing and any variations in ionization efficiency in the MS source. By running a calibration curve with known concentrations of the unlabeled analyte and a fixed concentration of the SIL-IS, the absolute concentration of the analyte in the unknown sample can be determined with high accuracy and precision. nih.govnih.gov

Table 3: Example LC-MS/MS Parameters for Amino Acid Quantification Using a Labeled Standard

ParameterDescriptionExample Value/Setting
ChromatographyColumn TypeHILIC or Amino Acid specific column. nih.govnih.gov
Mobile PhaseGradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). nih.gov
Mass SpectrometryIonization ModePositive Electrospray Ionization (ESI+). nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM). nih.gov
MRM Transition (Analyte)Specific precursor-to-product ion transition for unlabeled L-Aspartic Acid. nih.gov
MRM Transition (Standard)Specific precursor-to-product ion transition for L-Aspartic Acid (4-¹³C), shifted by +1 Da. nih.govsigmaaldrich.com
QuantificationMethodRatio of analyte peak area to internal standard peak area against a calibration curve. nih.gov

Applications of L Aspartic Acid 4 13c in Metabolic Research

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of intracellular metabolic pathways. frontiersin.org The use of stable isotope tracers like L-ASPARTIC ACID (4-13C) is central to 13C-MFA, which provides a detailed snapshot of cellular metabolism in action. frontiersin.orgfrontiersin.org

The fundamental principle of 13C-MFA involves introducing a 13C-labeled substrate into a biological system and monitoring the incorporation of the isotope into various downstream metabolites. frontiersin.orgjove.com When cells are supplied with L-ASPARTIC ACID (4-13C), the labeled carbon atom is transferred to other molecules through interconnected metabolic reactions.

The primary analytical methods for detecting these labeled metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgjove.com These techniques measure the mass isotopomer distributions (MIDs)—the relative abundance of molecules with different numbers of 13C atoms—in key metabolites, particularly proteinogenic amino acids obtained from biomass hydrolysis. frontiersin.orgnih.gov By comparing the experimentally measured MIDs with those predicted by a computational model of the cell's metabolic network, researchers can estimate the intracellular fluxes throughout the central carbon metabolism. frontiersin.org This approach allows for the precise quantification of pathway activity, revealing how cells adapt their metabolism under different conditions.

Tracing the path of the 13C label from L-aspartic acid provides direct evidence of carbon flow through specific metabolic networks. L-aspartic acid can be converted to oxaloacetate via transamination, directly entering the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. hmdb.ca

Research using uniformly labeled L-aspartic acid ([U-13C4]aspartic acid) in HL-60 neutrophil-like cells has shown the biosynthesis of M+4 malate (B86768), confirming the flow of aspartate's carbon skeleton into the TCA cycle. nih.gov Similarly, studies in cancer cell lines under hypoxic conditions demonstrated that labeled aspartate could replenish the TCA cycle, generating citrate (B86180) with four 13C atoms (m+4) and malate. nih.gov A study using the positron-emitting isotope L-[4-11C]aspartic acid in dog myocardium further illustrated this principle, showing rapid incorporation of the labeled carbon skeleton into the TCA cycle, which is indicative of local metabolic activity. nih.gov

Table 1: Tracing Carbon Flow from Labeled Aspartic Acid in Different Tissues
Labeled TracerCell/Tissue TypeKey Labeled ProductMetabolic Pathway ImplicatedSource
[U-13C4]aspartic acidHL-60 Neutrophil-like CellsM+4 MalateTCA Cycle nih.gov
[U-13C]L-Aspartic acidA549 & PANC-1 Cancer Cellsm+4 CitrateTCA Cycle Anaplerosis nih.gov
L-[4-11C]aspartic acidDog Myocardium11CO2TCA Cycle nih.gov

Beyond its role in central carbon metabolism, aspartate is a crucial precursor for the biosynthesis of other essential molecules, including nucleotides. nih.gov Isotope tracing with labeled L-aspartic acid can definitively identify it as the source for these metabolic end-products.

In a study of cancer cell proliferation, researchers used [U-13C]-L-Aspartate and [15N]-L-Aspartate to trace its contribution to nucleotide synthesis. nih.gov The results showed that the labeled atoms from aspartate were incorporated into nucleotide precursors, demonstrating that aspartate serves as a direct substrate for both pyrimidine (B1678525) and purine (B94841) synthesis pathways in these cells. nih.gov This method allows for the unambiguous identification and quantification of the sources of metabolic by-products.

The application of labeled L-aspartic acid is not limited to a single model system and has provided insights across various biological contexts.

Cancer Cells: In A549 and PANC-1 cancer cells, studies have shown that aspartate can become a limiting metabolite for proliferation, especially under hypoxic conditions. nih.gov Tracing experiments with [U-13C]-L-Aspartic acid were instrumental in understanding why aspartate is so critical, revealing its role in supporting nucleotide synthesis and replenishing the TCA cycle. nih.gov

Immune Cells: In differentiated HL-60 neutrophil-like cells, [U-13C4]aspartate was used to trace its catabolism. nih.gov The detection of M+4 malate confirmed its entry into the central carbon metabolism, providing data for a comprehensive 13C-metabolic flux analysis of immune cell differentiation and activation. nih.gov

Myocardium: Research using L-[4-11C]aspartic acid in dog and rhesus monkey hearts demonstrated its value for the in vivo, noninvasive assessment of myocardial metabolism. nih.gov The rapid conversion of the tracer and its incorporation into the TCA cycle provided a direct measure of the metabolic activity of the heart tissue. nih.gov

Pathway Elucidation and Discovery

Isotope tracing is a cornerstone technique for confirming the activity of known metabolic pathways and for discovering new enzymatic functions. jove.comnih.gov

By feeding cells a substrate with a 13C label at a specific position, such as L-ASPARTIC ACID (4-13C), scientists can trace the transition of that specific atom through a series of biochemical reactions. jove.com This provides definitive evidence for the activity of a proposed pathway. jove.comnih.gov

For example, the metabolic routes of aspartate in nucleotide synthesis can be clearly mapped. The atoms from labeled aspartate can be tracked into key intermediates like carbamoyl (B1232498) aspartate for pyrimidine synthesis and into the purine ring structure itself. nih.gov Similarly, the conversion of labeled aspartate to labeled oxaloacetate, malate, and citrate confirms the activity of aspartate transaminases and the TCA cycle. nih.govnih.gov The use of singly labeled substrates, like the 4-13C variant, can be particularly informative for uncovering novel pathways or alternative reaction stereochemistry compared to uniformly labeled substrates. jove.comnih.gov

Confirmation and Discovery of Novel Metabolic Routes

Stable isotope tracers like L-ASPARTIC ACID (4-13C) are instrumental in confirming known metabolic pathways and can aid in the discovery of novel ones. By introducing the ¹³C-labeled compound into a biological system, scientists can trace the incorporation of the labeled carbon atom into various downstream metabolites. asm.org This technique, known as metabolic flux analysis, allows for the detailed mapping of carbon transitions through central metabolic pathways. medchemexpress.commedchemexpress.commedchemexpress.com

The analysis of ¹³C label incorporation into key amino acids and intermediates of the citric acid (TCA) cycle provides direct evidence of pathway activity. researchgate.net For instance, when cells are supplied with a ¹³C-labeled precursor, the specific pattern of ¹³C enrichment in products like glutamate, glutamine, and aspartate itself can confirm the operational routes between these molecules and the TCA cycle. researchgate.net While direct studies highlighting L-ASPARTIC ACID (4-13C) in the discovery of entirely novel routes are specific to particular research contexts, its utility lies in quantifying the flow (flux) through different branches of metabolism. This quantitative data is crucial for understanding how metabolic networks adapt to different physiological or pathological states, which can reveal previously unappreciated metabolic activities.

Investigation of Anaplerotic Pathways

Anaplerosis is the process of replenishing intermediates of the tricarboxylic acid (TCA) cycle that have been extracted for biosynthesis. annualreviews.org L-aspartic acid is a key anaplerotic substrate, as it can be readily converted to the TCA cycle intermediate oxaloacetate. google.commdpi.com The use of ¹³C-labeled L-aspartic acid enables researchers to directly investigate the contribution of this amino acid to the maintenance of the TCA cycle pool.

When L-ASPARTIC ACID (4-13C) is introduced, the ¹³C label enters the TCA cycle via oxaloacetate. By tracking the distribution of the ¹³C label among other TCA cycle intermediates and related amino acids, researchers can quantify the rate of anaplerosis from aspartate. annualreviews.org This is particularly important in tissues with high metabolic activity or in specific disease states where metabolic reprogramming occurs. For example, in the context of salt tolerance in certain bacteria, ectoine (B1671093) is synthesized from aspartate, creating a high demand for oxaloacetate and thus a significant anaplerotic flux which can be traced with labeled aspartate. frontiersin.org Similarly, in the liver, aspartate plays a crucial role in the urea (B33335) cycle and gluconeogenesis, pathways that are intricately linked to the TCA cycle and can be studied using isotopic tracers. annualreviews.orgmdpi.com These studies are critical for understanding how cells maintain metabolic homeostasis under stress. frontiersin.org

Protein Turnover and Synthesis Studies

Protein turnover, the balance between protein synthesis and degradation, is a continuous process essential for cellular health. eurisotop.com Stable isotope-labeled amino acids, including isotopologues of L-aspartic acid, are foundational tools for investigating these dynamics in vivo. isotope.comisotope.com By using mass spectrometry to measure the incorporation of the labeled amino acid into proteins over time, a direct measure of synthesis rates can be obtained. eurisotop.combjournal.org

Measurement of Protein Synthesis Rates

The rate of protein synthesis can be quantified by administering a ¹³C-labeled amino acid tracer, such as an isotopologue of L-aspartic acid, and measuring its incorporation into tissue proteins. metsol.com The general principle involves creating a "steady state" of the labeled amino acid in the plasma or within the intracellular precursor pool (aminoacyl-tRNA). cambridge.org By taking tissue biopsies at different time points and analyzing the isotopic enrichment of the amino acid within the protein-bound fraction, the fractional synthetic rate (FSR) of the protein can be calculated. cambridge.orgnih.gov

While L-[1-¹³C]leucine is a commonly used tracer for these studies, the principles are applicable to other amino acids. nih.gov The choice of tracer can be important, as different amino acids may have different metabolic fates. bjournal.org Using a labeled form of aspartic acid allows for the specific interrogation of its contribution to the synthesis of new proteins. This method has been applied to various tissues, revealing that organs like the liver and gut have much higher protein turnover rates than skeletal muscle. nih.gov

Research Highlight: Fractional Synthesis Rates (FSR) in Human Muscle Studies using labeled amino acids have determined the FSR for different muscle protein fractions. Although these specific values were determined using labeled leucine, they illustrate the type of data generated in such experiments.

Protein FractionBasal FSR (%/h)Amino Acid Stimulated FSR (%/h)
Myofibrillar0.027 - 0.034~3-fold increase
Sarcoplasmic0.055 - 0.064~2-fold increase
Data derived from studies on various human muscles, illustrating typical synthesis rates and response to amino acid infusion. nih.gov

Amino Acid Indicators in Protein Turnover Research

Labeled amino acids serve as direct indicators in protein turnover studies. eurisotop.com When L-ASPARTIC ACID (4-13C) is infused, its enrichment in the precursor pool (plasma or intracellular free amino acids) and its subsequent appearance in newly synthesized proteins provides a precise measure of protein synthesis. metsol.com The rate of decline in enrichment after the tracer is removed can also provide information about protein breakdown.

Another method that provides insight into long-term protein turnover is the analysis of amino acid racemization, the process where the L-form of an amino acid converts to the D-form over time. nih.gov In very long-lived proteins, such as those in tooth dentin or cartilage, a higher ratio of D-aspartate to L-aspartate indicates lower turnover. nih.gov While this method reflects turnover over months or years, the use of stable isotope tracers like L-ASPARTIC ACID (4-13C) allows for the measurement of acute turnover rates over hours or days, providing a dynamic snapshot of metabolic activity. metsol.com The combination of these techniques can offer a more complete picture of protein metabolism across different timescales.

Quantitative Metabolomics

Quantitative metabolomics aims to measure the absolute concentration of many small molecules in a biological sample. This field relies heavily on the use of stable isotope-labeled compounds as internal standards to ensure accuracy and reproducibility. medchemexpress.comnih.gov L-ASPARTIC ACID (4-13C) and other labeled isotopologues are ideal for this purpose in studies analyzing amino acid profiles. medchemexpress.comisotope.com

Use as an Internal Standard for Accurate Quantification

In mass spectrometry-based metabolomics, the signal intensity for a given metabolite can be affected by various factors, including sample preparation and ion suppression. To correct for this variability, a known quantity of a stable isotope-labeled version of the analyte—in this case, L-ASPARTIC ACID (4-13C)—is added to the sample at the beginning of the workflow. chemie-brunschwig.ch

Because the labeled internal standard has nearly identical chemical and physical properties to the endogenous (unlabeled) analyte, it experiences the same losses during extraction and the same ionization effects during analysis. nih.gov By comparing the signal intensity of the endogenous L-aspartic acid to the known concentration of the L-ASPARTIC ACID (4-13C) internal standard, a highly accurate and precise quantification of the endogenous compound can be achieved. chemie-brunschwig.chnih.gov This approach is crucial for clinical diagnostic methods and for reliably comparing metabolite levels across different experimental groups. chemie-brunschwig.ch

Table: Performance of a UPLC-MS/MS Method for L-Aspartic Acid Quantification Using a Labeled Internal Standard A study developing a method to quantify L-aspartic acid in human plasma used a deuterated internal standard (L-aspartic acid-2,3,3-d₃), which functions on the same principle as a ¹³C-labeled standard. The table below summarizes the method's precision and accuracy.

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
L-Aspartic Acid0.28 - 2.641.58 - 3.8696.62 - 106.097.66 - 105.4
Data from a validation study demonstrating the high precision and accuracy achievable when using a stable isotope-labeled internal standard for quantification. nih.gov

Differentiation of Endogenous vs. Exogenous Compounds

In the complex landscape of metabolic research, a fundamental challenge is to distinguish between molecules that are native to a biological system (endogenous) and those that are introduced from an external source (exogenous). The use of stable isotope-labeled compounds, such as L-ASPARTIC ACID (4-13C), provides a powerful and precise solution to this challenge. By incorporating a heavy isotope of carbon, 13C, at a specific position—in this case, the fourth carbon atom of the L-aspartic acid molecule—researchers can effectively "tag" the exogenous compound and track its journey within a cell or organism. chempep.comevitachem.com

The principle behind this method lies in the mass difference between the naturally abundant 12C isotope and the heavier 13C isotope. chempep.com Endogenous L-aspartic acid is composed almost entirely of 12C. When L-ASPARTIC ACID (4-13C) is introduced, it has a slightly greater mass. This mass difference, though small, is readily detectable by high-precision analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comnih.gov

Mass spectrometry, for example, separates ions based on their mass-to-charge ratio. It can distinguish between the unlabeled (M+0) endogenous aspartic acid and the labeled (M+1) exogenous L-ASPARTIC ACID (4-13C). nih.govsigmaaldrich.com This allows for the accurate quantification of the uptake of the exogenous compound and its subsequent incorporation into various metabolic pathways. By measuring the relative abundance of labeled versus unlabeled molecules over time, researchers can determine the kinetics of transport and the contribution of external sources to the total intracellular pool of the metabolite.

Furthermore, this technique is not limited to tracking the labeled molecule itself. As the exogenous L-ASPARTIC ACID (4-13C) is metabolized, the 13C label is transferred to downstream products. For instance, L-aspartic acid is a direct precursor to oxaloacetate, a key intermediate in the citric acid (TCA) cycle. nih.govnih.gov When L-ASPARTIC ACID (4-13C) enters the TCA cycle, it can produce 13C-labeled oxaloacetate, malate, fumarate, and other metabolites. nih.gov Tracking the appearance of the 13C label in these other compounds provides direct evidence of the metabolic flux through specific pathways, originating from the exogenous source.

This ability to trace the metabolic fate is crucial. It allows researchers to investigate how externally supplied nutrients are utilized by cells and to what extent they contribute to energy production, biosynthesis, and other cellular functions compared to the cell's own internal resources. nih.govjove.com

A common application involves administering L-ASPARTIC ACID (4-13C) to cell cultures and analyzing the resulting metabolites. The labeling patterns in aspartate and its related compounds reveal the dynamic interplay between uptake and endogenous metabolism. For example, the labeling pattern of aspartate can act as a substitute for measuring oxaloacetate, which is often unstable and difficult to quantify directly. nih.gov

The table below illustrates hypothetical data from such an experiment, demonstrating how the introduction of L-ASPARTIC ACID (4-13C) allows for the differentiation and quantification of exogenous versus endogenous metabolite pools. The data shows the relative abundance of unlabeled (M+0) and labeled (M+1) isotopologues for key metabolites before and after the introduction of the tracer.

MetaboliteIsotopologueRelative Abundance (Control Group)Relative Abundance (Test Group with L-ASPARTIC ACID (4-13C))Interpretation
L-Aspartic Acid M+0 (Endogenous)100%65%The total pool is now a mix of endogenous and exogenous sources.
M+1 (Exogenous)0%35%35% of the aspartic acid pool originates from the external labeled source.
Oxaloacetate M+0 (Endogenous)100%88%Most oxaloacetate is from endogenous pathways.
M+1 (Labeled)0%12%12% of the oxaloacetate pool is derived from the metabolism of exogenous L-aspartic acid.
Malate M+0 (Endogenous)100%94%The label is traced further down the TCA cycle.
M+1 (Labeled)0%6%6% of malate is now labeled, indicating active metabolism of the exogenous aspartate through the TCA cycle.

This clear distinction enables researchers to build more accurate metabolic models, understand nutrient utilization in health and disease, and identify the specific contributions of externally supplied compounds to cellular metabolism. nih.gov

Theoretical and Computational Aspects of 13c Tracing Studies

Metabolic Modeling for Isotope Labeling Patterns

Metabolic models are indispensable for deciphering the data from 13C tracing studies. These models provide a structured representation of metabolic pathways, against which experimental data can be compared to estimate intracellular metabolic fluxes. oup.com The labeling pattern of metabolites, resulting from the metabolism of a 13C-labeled substrate, contains rich information about the activities of different pathways.

When L-ASPARTIC ACID (4-13C) is introduced into a biological system, the labeled carbon at the C-4 position can be tracked as it is incorporated into various intermediates of central carbon metabolism. For instance, aspartate is a key metabolite that connects amino acid metabolism with the tricarboxylic acid (TCA) cycle. Through transamination, L-aspartate is converted to oxaloacetate, directly entering the TCA cycle. The position of the 13C label in oxaloacetate and subsequent TCA cycle intermediates provides crucial constraints on the fluxes through this central metabolic hub.

The quantitative analysis of 13C labeling data to determine metabolic fluxes is known as 13C-Metabolic Flux Analysis (13C-MFA). nih.govnih.gov The underlying mathematical framework involves a system of algebraic equations that describe the flow of carbon atoms through the metabolic network. researchgate.net This framework connects the unknown intracellular fluxes to the measured labeling patterns of metabolites, typically proteinogenic amino acids or other extractable compounds. nih.govnih.gov

The core of the mathematical model is the concept of isotopomer or mass isotopomer distributions (MIDs). An isotopomer is a molecule with a specific pattern of isotope labeling. The MID of a particular metabolite is the fractional abundance of each of its isotopomers. By feeding cells L-ASPARTIC ACID (4-13C), the resulting MIDs of downstream metabolites are a function of the metabolic fluxes.

For a given set of metabolic fluxes, the steady-state isotopomer labeling of all metabolites in a network can be uniquely determined. However, the reverse problem—calculating fluxes from measured isotopomer distributions—is more complex and often requires iterative numerical methods to find the best fit between the simulated and experimental data. researchgate.net This is typically achieved by minimizing the sum of squared residuals between the measured and model-predicted MIDs. nih.gov

The complexity of these models can be significant, especially for large-scale networks. To manage this, various modeling frameworks have been developed, such as the Elementary Metabolite Units (EMU) framework, which simplifies the computational burden by breaking down the large system of isotopomer balances into a smaller, more manageable set of equations. frontiersin.org

The complexity of the mathematical models used in 13C-MFA necessitates the use of specialized software for data analysis and flux quantification. oup.com These computational tools provide a platform for building metabolic models, simulating labeling patterns, and estimating fluxes by fitting the model to experimental data. oup.comnih.gov

Several software packages have been developed to facilitate 13C-MFA. Tools like 13CFLUX and OpenFlux allow researchers to define a metabolic network, specify the labeled substrate (e.g., L-ASPARTIC ACID (4-13C)), and input experimental data on labeling patterns, which are often obtained using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These programs then use numerical optimization algorithms to find the flux distribution that best explains the observed data. nih.gov

More recent developments have focused on creating more user-friendly and visually interactive platforms. For example, the Omix visualization software includes plugins specifically designed for 13C-MFA, providing graphical workflows that help in model construction, data integration, and interpretation of results. oup.com Such tools are crucial for making these powerful analytical techniques more accessible to a broader range of life scientists. oup.com

The table below provides an overview of some computational tools used in 13C-MFA.

Computational ToolKey FeaturesPrimary Application
13CFLUX Comprehensive suite for modeling, simulation, and statistical analysis of 13C labeling experiments. nih.govnih.govSteady-state and non-stationary 13C-MFA.
OpenFlux Open-source and extensible platform for 13C-MFA. nih.govFlux estimation and experimental design.
Metran Software for metabolic flux ratio analysis (Metafor). nih.govAnalysis of MS data to determine flux ratios.
Omix Visual platform with plugins for graphical modeling and data analysis. oup.comIntegrated workflows for 13C-MFA.

Experimental Design Considerations for 13C Labeling

The success of a 13C tracing study heavily relies on a well-thought-out experimental design. The choice of the labeled substrate, the composition of the culture medium, and the duration of the labeling experiment are all critical factors that can significantly impact the quality and interpretability of the results. nih.govresearchgate.net

The selection of the isotopic tracer is a crucial step in designing a 13C-MFA experiment. researchgate.netnih.gov The specific labeling pattern of the substrate determines which metabolic pathways can be effectively probed. nih.gov L-ASPARTIC ACID (4-13C) is a valuable tracer for studying the TCA cycle and related anaplerotic and cataplerotic fluxes. The 13C label at the C-4 position enters the TCA cycle as oxaloacetate and its subsequent distribution among TCA cycle intermediates and connected pathways can reveal important information about their relative activities.

For instance, the metabolism of [4-13C]aspartate can help to distinguish between different routes of pyruvate (B1213749) metabolism. In a study of a renal epithelial cell line, the use of labeled aspartic acid, alongside other tracers like labeled alanine (B10760859) and glycine, allowed for the calculation of pyruvate dehydrogenase activity. nih.gov

The composition of the culture medium is another key factor. For microbial studies, a minimal medium with a single, well-defined carbon source is often preferred to avoid complications from unlabeled carbon sources present in complex media. nih.gov In studies with mammalian cells, the medium composition needs to be carefully controlled, and the consumption and secretion rates of key metabolites like glucose, lactate, and amino acids should be measured, as these provide important constraints for the metabolic model. nih.govresearchgate.net

Parallel labeling experiments, where cells are grown under identical conditions but with different labeled substrates in each experiment, can be a powerful strategy to improve the resolution of flux estimates. nih.gov For example, an experiment using L-ASPARTIC ACID (4-13C) could be run in parallel with one using a 13C-labeled glucose tracer to provide a more comprehensive view of central carbon metabolism. nih.gov

A common assumption in many 13C-MFA studies is that the system is at an isotopic steady state, meaning that the fractional labeling of intracellular metabolites is constant over time. nih.govuni-regensburg.de Reaching this state is crucial for the validity of the flux calculations in steady-state MFA. frontiersin.org

The time required to reach isotopic steady state depends on the turnover rates of the metabolite pools and the dynamics of the upstream pathways. researchgate.net For rapidly proliferating cells, isotopic equilibrium can often be achieved within a few hours of introducing the labeled substrate. nih.govresearchgate.net However, in systems with large intracellular or extracellular pools that exchange with the labeled metabolites, the time to reach steady state can be significantly longer. researchgate.net

To ensure that isotopic steady state has been reached, it is common practice to perform a time-course experiment where the labeling of key metabolites is measured at several time points after the introduction of the tracer. uni-regensburg.de The system is considered to be at steady state when the labeling patterns no longer change significantly over time. uni-regensburg.descholaris.ca In a study investigating the metabolism of various amino acids in a renal cell line, it was observed that the utilization of labeled L-aspartic acid was much faster than that of labeled glycine, highlighting the different timescales required to reach isotopic equilibrium for different substrates and pathways. nih.gov

Challenges and Advancements in Data Interpretation

Despite the power of 13C tracing studies, several challenges remain in the interpretation of the complex datasets they generate. These challenges range from analytical limitations to the computational complexity of the models. However, ongoing advancements in both experimental and computational methods are continuously improving the accuracy and scope of 13C-MFA.

One of the primary challenges is the accurate measurement of isotopomer distributions. Mass spectrometry and NMR spectroscopy are the two main analytical techniques used for this purpose, each with its own strengths and limitations. While MS offers high sensitivity, NMR can provide more detailed information about the positional distribution of isotopes within a molecule. hmdb.ca

The interpretation of MS data can be complicated by the presence of natural isotopes and the fragmentation of molecules during analysis. nih.gov Sophisticated algorithms are required to deconvolve the raw data and obtain accurate MIDs. uniovi.es

From a computational perspective, a major challenge is the potential for multiple optimal solutions when fitting the model to the data. This means that different combinations of fluxes could explain the experimental data equally well, leading to uncertainty in the flux estimates. researchgate.net Advanced statistical methods, such as Bayesian approaches, are being developed to better quantify the uncertainty associated with the estimated fluxes. frontiersin.org

Furthermore, the complexity of metabolic networks, especially in higher organisms, can make it difficult to construct a complete and accurate model. frontiersin.org The presence of unknown or uncharacterized metabolic pathways can lead to systematic errors in the flux calculations. nih.gov

Recent advancements are addressing some of these challenges. The development of high-resolution mass spectrometry and advanced NMR techniques is improving the quality and detail of isotopic labeling data. nih.gov On the computational front, the development of more efficient algorithms and user-friendly software is making 13C-MFA more accessible and powerful. oup.com The integration of 13C-MFA with other 'omics' data, such as transcriptomics and proteomics, holds great promise for building more comprehensive and predictive models of cellular metabolism. nih.gov

Impact of Culture Conditions on Labeling Patterns

The isotopic labeling patterns observed in metabolites are not solely a function of the cell's intrinsic metabolic network; they are also heavily influenced by the external environment and culture conditions. biorxiv.org Factors such as nutrient availability, oxygen levels, and whether the experiment is conducted in vitro (in cultured cells) or in vivo (in a whole organism) can significantly alter cellular metabolism and, consequently, the resulting labeling data. biorxiv.org

Table 1: Impact of Different 13C-Labeled Amino Acid Tracers on the Fractional Labeling of TCA Cycle Metabolites in dHL-60 Cells

This table illustrates how different tracers contribute to the carbon backbone of key metabolites under specific culture conditions. The incomplete labeling highlights the influence of other carbon sources in the medium. Data is derived from a study on differentiated HL-60 cells. nih.gov

MetaboliteFractional Labeling from [U–¹³C₄]aspartateFractional Labeling from [U–¹³C₅]glutamate
Citrate (B86180)~76%~76%
α-Ketoglutarate~77%~77%
Malate (B86768)~75%~75%

Furthermore, significant differences are often observed between labeling patterns in cultured cells versus those in intact tissues from in vivo tracing experiments. biorxiv.org Studies have reported distinct 13C labeling patterns, particularly the M+1 species of metabolites, when comparing in vivo and in vitro experiments using tracers like [U-13C]-glucose or [U-13C]-glutamine. biorxiv.orgresearchgate.net These discrepancies can arise from the tissue microenvironment, including different oxygen levels and the systemic availability and recycling of metabolites like CO2, which can be reincorporated into metabolic pathways. biorxiv.org For example, M+1 labeling of adenosine (B11128) from [U-13C]-glucose was observed in tumors in vivo but not in cultured cells, suggesting a context-dependent metabolic activity. biorxiv.org Therefore, reaching isotopic steady state—the point where the 13C enrichment in a given metabolite becomes stable over time—is a critical assumption for many analyses, and culture conditions can affect whether and when this state is achieved. nih.gov

Strategies for Deciphering Complex Isotopic Data

The raw data from 13C tracing experiments, typically in the form of mass isotopomer distributions (MDVs), can be complex. nih.gov An MDV describes the fractional abundance of each isotopologue of a metabolite, from the unlabeled M+0 species to the fully labeled M+n species. nih.gov Deciphering these complex datasets to yield meaningful biological insights requires a range of interpretive and computational strategies. rsc.orgmdpi.com

A primary approach involves the direct interpretation of labeling patterns to make qualitative or semi-quantitative assessments of relative pathway activities. nih.gov For example, tracing [U-13C]-L-Aspartic acid and observing m+4 citrate or m+2 malate can indicate the direct entry of aspartate-derived carbon into the TCA cycle via transamination to oxaloacetate. nih.gov By calculating the ratio of mass isotopologues that are uniquely produced by different converging pathways, researchers can infer the relative contribution of each path. nih.gov

However, for a more rigorous and quantitative understanding, 13C Metabolic Flux Analysis (13C-MFA) is the gold standard. mdpi.complos.org 13C-MFA is a computational modeling technique that integrates isotopic labeling data with a known biochemical reaction network and other measured rates (like nutrient uptake and secretion) to estimate the rates (fluxes) of all intracellular reactions. nih.govmit.edu The process involves using an iterative algorithm to find the set of fluxes that best reproduces the experimentally measured MDVs. frontiersin.org This powerful technique can reveal the activity of non-linear or highly interconnected pathways that are impossible to resolve through simple inspection. mit.edu

To handle increasingly complex biological questions and systems, more advanced strategies have been developed. These include:

Parallel Labeling Experiments: Using multiple, different 13C tracers in parallel experiments (e.g., [1,2-13C]glucose and [U-13C]glutamine) can provide complementary information and better constrain the flux solution for different parts of the metabolic network. d-nb.info

Multi-Isotope Tracing: This strategy involves the simultaneous use of tracers labeled with different stable isotopes, such as 13C and 15N. rsc.org By using high-resolution mass spectrometry, it is possible to resolve multivariate mass isotopomers (e.g., a metabolite containing both 13C and 15N). This provides direct evidence for the metabolism of multiple elements simultaneously and expands the scope of flux analysis beyond just carbon metabolism. rsc.org

Isotopic Ratio Outlier Analysis (IROA): This is an LC-MS-based method where experimental and control samples are labeled with different, high-level percentages of 13C (e.g., 5% and 95%). When mixed, this creates a characteristic isotopic pattern for every biologically derived metabolite, which allows for the easy differentiation of real signals from analytical artifacts and provides the exact carbon number for each metabolite, significantly aiding in its identification. frontiersin.org

Peptide-Based 13C-MFA: For complex microbial communities where it is difficult to separate metabolites from different species, a novel approach proposes using the labeling patterns of peptides. Since the peptide sequence can identify its species of origin, this method allows for the simultaneous inference of species-specific intracellular fluxes from a mixed sample. plos.org

Table 2: Overview of Strategies for Isotopic Data Interpretation

StrategyDescriptionPrimary ApplicationKey Benefit
Direct Interpretation Qualitative or semi-quantitative analysis of specific mass isotopologue ratios. nih.govRapid assessment of relative pathway activity.Simplicity and speed; does not require complex modeling. nih.gov
13C-Metabolic Flux Analysis (13C-MFA) Computational modeling to quantify all intracellular fluxes by fitting labeling data to a network model. mdpi.comQuantitative, system-level analysis of metabolic networks.Provides comprehensive, quantitative flux maps. mdpi.com
Multi-Isotope Tracing Simultaneous use of tracers with different stable isotopes (e.g., ¹³C and ¹⁵N). rsc.orgTracing the metabolism of multiple elements (e.g., carbon and nitrogen) in one experiment.More information per experiment; direct evidence for nitrogen metabolism. rsc.org
Isotopic Ratio Outlier Analysis (IROA) Uses specific high-percentage ¹³C labeling (e.g., 5% vs 95%) to create unique isotopic signatures. frontiersin.orgDifferentiating biological signals from artifacts and determining molecular formulae.Improved compound identification and relative quantification. frontiersin.org

Q & A

Q. How is L-Aspartic Acid (4-13C) synthesized, and what protocols ensure isotopic integrity?

L-Aspartic Acid (4-13C) is typically synthesized via enzymatic or chemical methods using ¹³C-labeled precursors. For example, isotopic labeling at the C4 position can be achieved by incorporating sodium [4-¹³C]fumarate into bacterial fermentation processes (e.g., using E. coli). Key steps include:

  • Precursor Purification : Ensure ¹³C-labeled substrates are ≥99% pure (e.g., via HPLC or NMR validation) .
  • Fermentation Optimization : Adjust pH, temperature, and nutrient supply to maximize yield .
  • Post-Synthesis Analysis : Confirm isotopic incorporation using ¹³C-NMR and quantify purity via mass spectrometry .

Q. Why is ¹³C isotopic labeling at the C4 position of aspartic acid critical in metabolic studies?

The C4 carbon in aspartic acid is a key node in the tricarboxylic acid (TCA) cycle and amino acid metabolism. Labeling this position enables:

  • Metabolic Flux Analysis : Tracking carbon flow through pathways like gluconeogenesis or urea cycle via ¹³C-NMR or LC-MS .
  • Enzyme Mechanism Elucidation : Identifying rate-limiting steps in aspartate-derived pathways (e.g., asparagine synthesis) .
  • Minimizing Isotopic Dilution : The C4 position is less prone to scrambling in metabolic networks, ensuring reliable data .

Q. What analytical techniques are most effective for characterizing L-Aspartic Acid (4-13C)?

  • ¹³C-NMR Spectroscopy : Directly confirms isotopic labeling at C4 (δ ~52 ppm for aspartate C4) and assesses sample homogeneity .
  • Mass Spectrometry (MS) : Quantifies isotopic enrichment using [M+H]+ ions (m/z 134 for unlabeled aspartate vs. m/z 135 for ¹³C-labeled) .
  • Thin-Layer Chromatography (TLC) : Validates purity post-synthesis (Rf ≈ 0.25 in butanol/acetic acid/water (4:1:1)) .

Q. How do researchers ensure isotopic purity in L-Aspartic Acid (4-13C) during experimental workflows?

  • Batch Validation : Perform triplicate NMR/MS analyses to confirm ≥98% isotopic purity .
  • Storage Conditions : Store at -20°C in anhydrous conditions to prevent degradation or isotopic exchange .
  • Contamination Checks : Include unlabeled aspartic acid as a negative control in assays .

Advanced Research Questions

Q. How can experimental designs using L-Aspartic Acid (4-13C) address contradictions in metabolic flux data?

Contradictions often arise from cell-type-specific metabolism or isotopic dilution. Mitigation strategies include:

  • Compartmentalized Modeling : Use computational tools (e.g., INCA) to differentiate cytosolic vs. mitochondrial aspartate pools .
  • Time-Course Experiments : Track ¹³C incorporation at multiple time points to identify transient flux variations .
  • Multi-Omics Integration : Cross-validate flux data with transcriptomics/proteomics to resolve pathway ambiguities .

Q. What methodologies resolve discrepancies in ¹³C-NMR data for aspartic acid in complex biological matrices?

  • Spectral Deconvolution : Apply algorithms like MestReNova to separate overlapping peaks (e.g., aspartate vs. glutamate C4 signals) .
  • Isotopomer Analysis : Quantify positional isotopomers using 2D-NMR (HSQC) to distinguish scrambling artifacts .
  • Internal Standards : Spike samples with [U-¹³C]aspartate to normalize signal intensities .

Q. How do isotopic effects of ¹³C influence enzyme kinetics in aspartate-dependent reactions?

  • Kinetic Isotope Effect (KIE) Studies : Compare Vmax/Km ratios between ¹²C- and ¹³C-aspartate using purified enzymes (e.g., aspartate transaminase) .
  • Computational Simulations : Use density functional theory (DFT) to predict bond-breaking/bond-forming steps affected by ¹³C .
  • Control Experiments : Validate observations with non-enzymatic reactions to isolate isotopic effects .

Q. What strategies optimize the use of L-Aspartic Acid (4-13C) in in vivo tracer studies?

  • Dose-Response Calibration : Determine minimal effective dose to avoid perturbing endogenous metabolism .
  • Tissue-Specific Delivery : Use targeted nanoparticles or microinjection for organelle-specific labeling .
  • Dynamic PET/MRI Integration : Pair ¹³C tracers with ¹⁸F-labeled analogs for multimodal imaging .

Q. How can researchers integrate L-Aspartic Acid (4-13C) with other isotopic labels (e.g., ¹⁵N) for multi-omics studies?

  • Dual-Labeling Protocols : Synthesize [4-¹³C, ¹⁵N]aspartate via combined isotopic precursors in fermentation .
  • Cross-Validation : Use ¹³C-NMR and ¹⁵N-MS to independently verify labeling efficiency in proteomic samples .
  • Pathway Mapping : Overlay ¹³C and ¹⁵N data in tools like MetaboAnalyst to reconstruct metabolic networks .

Q. What are the long-term stability considerations for L-Aspartic Acid (4-13C) in storage and experimental conditions?

  • Accelerated Degradation Studies : Use high-temperature/humidity chambers to model shelf life and identify decomposition products via LC-MS .
  • Lyophilization : Improve stability by storing lyophilized ¹³C-aspartate under argon atmosphere .
  • Periodic Re-Testing : Re-analyze stored samples every 6 months to ensure isotopic integrity .

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